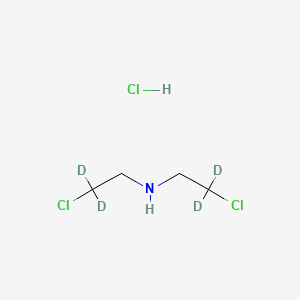

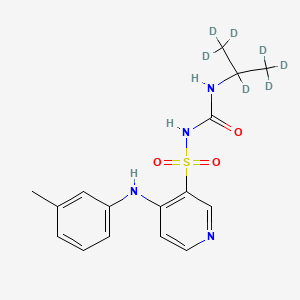

Bis(2-chloroethyl)amine-d4 Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

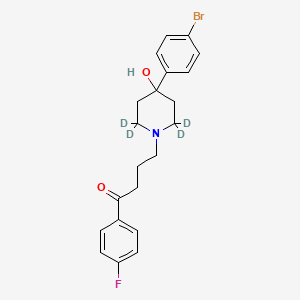

Bis(2-chloroethyl)amine-d4 Hydrochloride is a chemical compound used as a starting material to synthesize piperazine derivatives . It has a linear formula of (ClCH2CH2)2NH·HCl .

Synthesis Analysis

The synthesis of this compound involves the reaction of diethanolamine and thionyl chloride . The reaction is controlled at a temperature between -4-6℃, and after completion, it is stirred at room temperature for 1 hour. The mixture is then heated to 60-65℃ until all crystals are precipitated .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Cl.ClCCNCCCl . The InChI key for this compound is YMDZDFSUDFLGMX-UHFFFAOYSA-N .Chemical Reactions Analysis

This compound is mainly used as a pharmaceutical intermediate . It is synthesized by the reaction of diethanolamine and thionyl chloride .Physical and Chemical Properties Analysis

This compound is a powder with a melting point of 212-214 °C (lit.) . It has a molecular weight of 178.49 .Aplicaciones Científicas De Investigación

Deuterium-Labeled Analogs Synthesis

Bis(2-chloroethyl)amine-d4 hydrochloride is used in the synthesis of deuterium-labeled analogs of drugs like cyclophosphamide and its metabolites, contributing to the field of stable isotope dilution-mass spectrometry. This application is crucial for the quantitative analysis of drugs and their metabolites in human body fluids, enhancing the precision of pharmacokinetic studies (Griggs & Jarman, 1975).

Chemical Synthesis Process Optimization

Research has focused on optimizing the synthesis process of Bis(2-chloroethyl)amine hydrochloride from diethanol amine, using agents like thionyl chloride and solvents such as chloroform. The process aims at achieving high yield and efficiency, contributing to the field of chemical manufacturing and process optimization (Xiao Cui-ping, 2009).

Physical Properties and Phase Transitions

Dielectric Constant Switching

Bis(2-chloroethyl)amine hydrochloride exhibits a unique property of sharp switching of its dielectric constant near room temperature. This switching, resulting from dynamic changes in the molecular cation states, is essential for the development of materials with applications in electronics and smart materials (Xiu-Dan Shao et al., 2015).

Material Synthesis and Properties

Formation of Layered Carbonaceous Material

Thermal carbonization of bis(2-chloroethyl)amine hydrochloride leads to the formation of a novel, functional layered carbonaceous material. Despite being different in structure and composition, this material shares similarities with graphite oxide, including dispersibility in water, ion-exchange properties, and photoluminescence. Such materials have potential applications in a variety of fields, including electronics, sensors, and material science (A. Bourlinos et al., 2009).

Mecanismo De Acción

Target of Action

Bis(2-chloroethyl)amine-d4 Hydrochloride is an alkylating agent that primarily targets DNA . It binds to the N7 nitrogen on the DNA base guanine . This compound is also known to interact with the Trace Amine-associated Receptor (TAAR) .

Mode of Action

The compound works by binding to DNA, crosslinking two strands and preventing cell duplication . This crosslinking interferes with the DNA replication process, which can lead to cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is DNA replication. By crosslinking DNA strands, the compound disrupts the normal replication process. This disruption can lead to errors in DNA synthesis, triggering cell death mechanisms .

Result of Action

The primary result of this compound’s action is the death of cells due to disrupted DNA replication . This makes the compound effective as a chemotherapeutic agent, specifically in the treatment of certain types of cancer, such as lymphomas and leukemias .

Safety and Hazards

Análisis Bioquímico

Cellular Effects

The compound may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Transport and Distribution

This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

2-chloro-N-(2-chloro-2,2-dideuterioethyl)-2,2-dideuterioethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Cl2N.ClH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H/i1D2,2D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDZDFSUDFLGMX-PBCJVBLFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)NCCCl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CNCC([2H])([2H])Cl)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675697 |

Source

|

| Record name | 2-Chloro-N-[2-chloro(2,2-~2~H_2_)ethyl](2,2-~2~H_2_)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58880-33-4 |

Source

|

| Record name | 2-Chloro-N-[2-chloro(2,2-~2~H_2_)ethyl](2,2-~2~H_2_)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[4.1.0]hepta-2,4-diene-2-carboxamide](/img/structure/B564204.png)